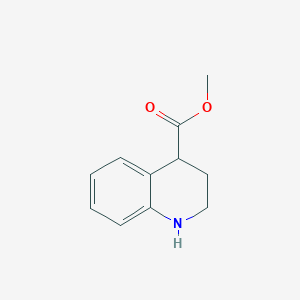

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

描述

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound featuring a partially saturated quinoline ring system with a carboxylate ester group at the 4-position. Its synthesis typically involves cyclization or functionalization of tetrahydroquinoline precursors. For example, Zimichev et al. (2010) synthesized methyl 8-allyl-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate via multi-step reactions, achieving a crystalline product with defined stereochemistry . The compound’s structural complexity and pharmacological relevance (e.g., as a precursor for alkaloid-like molecules) make it a focus in medicinal chemistry, particularly for designing hybrid molecules with combined biological properties .

Key structural attributes include:

属性

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-5,9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPKFPPTKHGWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442707 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68066-85-3 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Pharmaceutical Development

MTHQC and its derivatives are being investigated for their potential therapeutic applications:

- Neurological Disorders : MTHQC has shown promise in targeting neurological conditions due to its ability to interact with biological systems at the molecular level. Its derivatives are being studied for neuroprotective effects and potential applications in treating Alzheimer's disease by acting as metal chelators to prevent copper-induced oxidation in β-amyloid fibrils.

- Antimicrobial Activity : Research indicates that MTHQC derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics. The structural features of tetrahydroquinolines allow for modifications that enhance their efficacy against resistant bacterial strains .

Organic Synthesis

MTHQC serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The compound is utilized in cascade reactions to synthesize highly substituted tetrahydroquinolines. These reactions provide rapid and efficient pathways to generate complex organic structures that are often found in pharmaceutical agents .

- Polyfunctional Synthons : MTHQC is recognized as a polyfunctional synthon due to its ability to undergo various chemical transformations, facilitating the synthesis of diverse chemical entities.

Biological Activities

MTHQC exhibits a range of biological activities:

- Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells.

- Metal Chelation : MTHQC's ability to chelate metals plays a crucial role in its therapeutic potential, particularly in neurodegenerative diseases where metal ion dysregulation is implicated.

Case Study 1: Neuroprotective Effects

A study investigated the effects of MTHQC on neuronal cell cultures exposed to oxidative stress. Results indicated that MTHQC significantly reduced cell death and oxidative damage compared to control groups. This suggests potential applications in developing neuroprotective drugs aimed at conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted on various bacterial strains using MTHQC derivatives. The results demonstrated notable antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

作用机制

The mechanism by which methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved can vary widely based on the biological context and the specific derivative being studied.

相似化合物的比较

Comparison with Similar Compounds

The following table compares methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate with structurally related tetrahydroquinoline derivatives, highlighting substituent positions, synthesis methods, and physicochemical properties:

Key Findings from Comparative Analysis:

Substituent Position and Reactivity: The 4-carboxylate derivative (target compound) exhibits distinct reactivity in cycloaddition and alkylation reactions compared to 2-carboxylate analogs, due to steric and electronic differences .

Synthetic Accessibility :

- AlCl₃-mediated cyclizations (e.g., ) achieve high yields (73%) but require harsh conditions (378 K), whereas n-BuLi-based methods (e.g., ) operate at lower temperatures but with moderate yields (62%) .

Crystallographic Insights: Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate forms centrosymmetric dimers via C–H⋯π interactions, a feature absent in simpler tetrahydroquinoline esters .

生物活性

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound belongs to the class of tetrahydroquinolines, which are known for their structural diversity and biological relevance. The compound exhibits a unique structure that allows it to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotection : This compound has demonstrated neuroprotective effects by scavenging free radicals and inhibiting excitotoxicity. It protects neurons by reducing oxidative stress and preventing cell death associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

- Monoamine Oxidase Inhibition : this compound acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can enhance serotonin and dopamine levels in the brain, potentially alleviating symptoms of depression and anxiety.

- Glutamate Antagonism : The compound also antagonizes glutamate receptors, which helps in reducing excitotoxicity—a process that can lead to neuronal injury and death.

Neuroprotective Effects

Research indicates that this compound has protective effects against neurodegenerative conditions. In vitro studies have shown that it can reduce neuronal cell death in models of oxidative stress .

Anticancer Activity

Recent studies have identified tetrahydroquinoline derivatives as potent inhibitors of NF-κB transcriptional activity. This pathway is crucial in cancer progression and inflammation. For instance, novel derivatives of tetrahydroquinolines have shown significant cytotoxicity against various human cancer cell lines including breast (MDA-MB-231) and lung (NCI-H23) cancers .

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been explored for their antimicrobial activities. Some studies suggest that they exhibit inhibitory effects against a range of pathogens due to their ability to disrupt microbial cell functions .

Table 1: Summary of Biological Activities

Research Highlights

准备方法

Alkylation-Ozonolysis-Hydrogenation Tandem Method

One of the pioneering methods for synthesizing methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate involves a multi-step tandem sequence starting from methyl (2-nitrophenyl)acetate. The key steps are:

- Alkylation of methyl (2-nitrophenyl)acetate with an allylic halide.

- Ozonolysis of the introduced double bond to generate aldehyde intermediates.

- Catalytic hydrogenation that initiates a tandem sequence involving:

- Reduction of the aromatic nitro group to an aniline or hydroxylamine.

- Condensation of the nitrogen with the side chain carbonyl group.

- Reduction of the resulting nitrogen intermediate.

- Reductive amination with formaldehyde produced during ozonolysis.

This method yields methyl (±)-1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates with high diastereoselectivity, specifically favoring the cis relationship between the C-2 alkyl group and the C-4 carboxylic ester. Removal of formaldehyde prior to hydrogenation allows isolation of simple 2-alkyl derivatives. The process has been extended successfully to synthesize tricyclic structures with similar selectivity and high yields.

| Step | Description | Outcome |

|---|---|---|

| Alkylation | Reaction of methyl (2-nitrophenyl)acetate with allylic halide | Introduction of alkyl side chain |

| Ozonolysis | Cleavage of double bond to form aldehyde | Formation of reactive aldehyde intermediate |

| Catalytic hydrogenation | Reduction and tandem sequence | Formation of tetrahydroquinoline with cis stereochemistry |

Domino Reduction-Reductive Amination Strategy

Bunce and co-workers developed an efficient domino reaction starting from 2-nitroarylketones and aldehydes, involving:

- Catalytic hydrogenation using 5% Pd/C catalyst.

- Reduction of the nitro group to an aniline.

- Intramolecular condensation to form cyclic imines.

- Further reduction to yield tetrahydroquinolines with high diastereoselectivity (cis relationship between C2 alkyl and C4 ester).

Addition of formaldehyde during hydrogenation leads to N-methylated tetrahydroquinolines. The reaction can be pressure-dependent, with higher hydrogen pressures favoring complete cyclization and higher yields. Catalyst loading influences the reaction, with higher amounts needed for complex tricyclic systems due to catalyst poisoning.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Catalyst | 5% Pd/C | Enables reduction and reductive amination |

| Hydrogen pressure | 1–5 atm | Higher pressure improves cyclization yield |

| Formaldehyde presence | Added during hydrogenation | Produces N-methylated derivatives |

| Catalyst loading | >20 wt% for tricyclic systems | Prevents catalyst poisoning |

Domino Reduction-Michael Addition Sequence

Another approach involves:

- Reduction of nitro groups to anilines using iron powder in acetic acid.

- Intramolecular Michael addition of the aniline nitrogen to an acrylate side chain.

- Formation of tetrahydroquinoline derivatives in high yields (86%-98%).

This method tolerates variations in the Michael acceptor geometry and steric hindrance, producing linear or spirocyclic products depending on ring size and conformation.

| Step | Description | Outcome |

|---|---|---|

| Nitro group reduction | Iron powder in acetic acid | Formation of aniline intermediate |

| Michael addition | Intramolecular nucleophilic addition | Cyclization to tetrahydroquinoline core |

| Ring size effect | Cyclopentenone vs. cyclohexenone | Linear vs. spirocyclic products |

Domino Reductive Amination–Nucleophilic Aromatic Substitution (S_NAr)

This method involves:

- Reductive amination of side chain carbonyl groups to form amines.

- Intramolecular nucleophilic aromatic substitution (S_NAr) ring closure.

- Requires an electron-withdrawing group (e.g., nitro) ortho or para to the leaving group on the aromatic ring.

- Yields of 58%-98% reported, with ketones giving better yields than aldehydes due to steric and stability factors.

- The α-methyl substituent in the amine intermediate favors a chair-like conformation that promotes cyclization.

| Feature | Details | Impact |

|---|---|---|

| Electron-withdrawing group | Nitro group at C4 or C2 positions | Essential for S_NAr ring closure |

| Substrate type | Ketones vs. aldehydes | Ketones give higher yields |

| Conformation | Chair-like with α-methyl substituent | Facilitates ring closure |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Alkylation-Ozonolysis-Hydrogenation | Allylic halide, O3, H2/Pd catalyst | High (not specified) | Cis (C2 alkyl and C4 ester) | Tandem sequence; formaldehyde influences N-methylation |

| Domino Reduction-Reductive Amination | 5% Pd/C, H2, formaldehyde (optional) | 60-98 | Cis or trans depending on substrate | Pressure and catalyst loading critical |

| Reduction-Michael Addition | Fe powder, AcOH | 86-98 | Not explicitly stated | Ring size affects product type |

| Reductive Amination–S_NAr | Amine formation, S_NAr ring closure | 58-98 | Chair-like conformation favors cyclization | Requires electron-withdrawing groups |

Research Findings and Notes

- The stereochemical outcome of these syntheses is often governed by steric interactions and conformational preferences during cyclization steps.

- Catalyst choice and hydrogen pressure significantly affect yields and selectivity, especially in hydrogenation-based domino reactions.

- The domino or tandem reaction strategies offer atom economy, operational simplicity, and high selectivity, aligning with green chemistry principles.

- Formaldehyde generated or added during reactions can be exploited for N-methylation of the tetrahydroquinoline nitrogen.

- The presence of electron-withdrawing groups on the aromatic ring is critical for successful nucleophilic aromatic substitution ring closures.

- These methods have been extended to synthesize complex tricyclic systems with high diastereoselectivity, demonstrating versatility.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of intermediates such as substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives. For example, a chloroacetyl intermediate (e.g., cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate) can undergo AlCl₃-catalyzed intramolecular cyclization in 1,2-dichlorobenzene at 378 K, yielding the target compound with ~73% efficiency after recrystallization . Alternative enzymatic methods using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) enable enantioselective synthesis of related tetrahydroquinoline alcohols, suggesting adaptability for carboxylate derivatives .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : Proton NMR (e.g., δ 1.15–4.27 ppm for methyl, methoxy, and aromatic protons) and carbon NMR resolve substituent positions and stereochemistry.

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (amide/ketone) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns validate molecular weight and structural integrity .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid vapor inhalation.

- Storage : Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can stereochemical ambiguities in tetrahydroquinoline derivatives be resolved during synthesis?

- Methodological Answer :

- X-ray Crystallography : Definitive stereochemical assignment requires single-crystal X-ray analysis (e.g., triclinic P1 space group with a = 6.4585 Å, b = 8.1999 Å, c = 12.5763 Å) to confirm substituent geometry .

- Chiral Chromatography : Pair with polarimetric detection to separate enantiomers, as NMR may fail to distinguish diastereomers .

Q. What biological activities have been reported for tetrahydroquinoline-4-carboxylate derivatives, and how are these evaluated?

- Methodological Answer :

- Anti-Proliferative Assays : Derivatives are tested in cancer models (e.g., murine colorectal cancer) via subcutaneous administration, monitoring tumor suppression and histopathological changes.

- Receptor Binding Studies : Radiolabeled analogs (e.g., iodine-123 derivatives) assess binding affinity to targets like opioid receptors, using autoradiography or PET imaging .

Q. How do reaction parameters (solvent, catalyst, temperature) affect cyclization efficiency in tetrahydroquinoline synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) enhance cyclization by stabilizing transition states.

- Catalyst Load : AlCl₃ (10 eq.) maximizes intramolecular acylation at 378 K, but lower temperatures (298–323 K) may reduce side reactions .

- Substrate Scope : Electron-deficient aryl groups improve yields, while steric hindrance (e.g., pent-1-en-3-one) reduces efficiency by ~30% .

Q. What crystallographic data are available for structural analogs, and how do intermolecular interactions influence packing?

- Methodological Answer :

- C–H⋯π Interactions : Centrosymmetric dimers form via C–H⋯π bonds (e.g., centroid of C5–C10 ring), stabilizing crystal lattices.

- Hydrogen Bonding : Weak C–H⋯O bonds (2.50–2.65 Å) propagate columns along specific axes (e.g., [100] direction), critical for predicting solubility .

Q. How should researchers address discrepancies between theoretical and experimental purity or elemental analysis data?

- Methodological Answer :

- Elemental Analysis Calibration : Replicate measurements using calibrated instruments (e.g., Euro Vector EA-3000) to resolve deviations (e.g., 68.57% C observed vs. 69.21% calculated) .

- HPLC Purity Checks : Use reverse-phase columns (C18, 5 µm) with UV detection (254 nm) to quantify impurities, ensuring ≥95% purity for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。